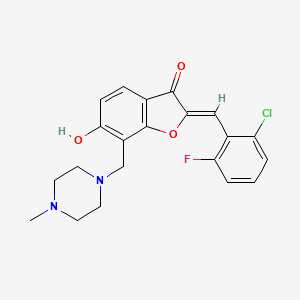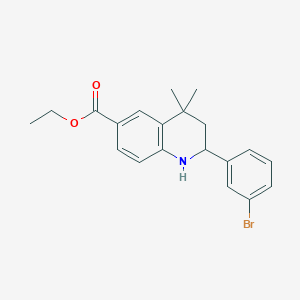
2-Fluoro-4-morpholinoaniline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-morpholinoaniline hydrochloride, also known by its CAS number 1187582-49-5, is a chemical compound with the molecular formula C10H14ClFN2O . It has a molecular weight of 232.68 g/mol .
Synthesis Analysis
The synthesis of similar compounds, such as 3-fluoro-4-morpholinoaniline derivatives, has been reported in the literature . The precursor compound 3-fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid and was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions .Molecular Structure Analysis
The InChI code for 2-Fluoro-4-morpholinoaniline hydrochloride is1S/C10H13FN2O.ClH/c11-9-7-8(1-2-10(9)12)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H . The Canonical SMILES is C1COCCN1C2=CC(=C(C=C2)N)F.Cl . Physical And Chemical Properties Analysis
2-Fluoro-4-morpholinoaniline hydrochloride has a molecular weight of 232.68 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 232.0778689 g/mol . The topological polar surface area is 38.5 Ų .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
A study conducted by Janakiramudu et al. (2017) outlined the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate closely related to 2-Fluoro-4-morpholinoaniline dihydrochloride. These compounds demonstrated significant antimicrobial and antifungal potency, highlighting the derivative's potential in developing new antimicrobial agents. The sulfonamide derivatives, in particular, showed potent antifungal activity, indicating the chemical framework's versatility in biological applications (Janakiramudu et al., 2017).
Molecular Docking and Biological Activity
The same study also employed molecular docking to predict the orientation and affinity of these synthesized compounds at the active enzyme sites. Compounds with high binding affinities demonstrated good correlation with the in vitro antimicrobial screening results, further emphasizing the role of such chemical intermediates in designing biologically active molecules.
Structural Analysis and Characterization
Another area of research involves the experimental and theoretical analysis of intermolecular interactions in derivatives of 1,2,4-triazoles, where fluoro and chloro derivatives were synthesized and characterized. This research underscores the importance of structural analysis in understanding the properties and potential applications of such compounds in biological systems (Shukla et al., 2014).
Synthesis of Novel Compounds
Research by Sathe et al. (2011) involved synthesizing fluorinated benzothiazolo imidazole compounds, showcasing the versatility of fluoro-aniline derivatives in accessing a variety of chemically novel structures with promising antimicrobial activity (Sathe et al., 2011).
Wirkmechanismus
Target of Action
Related compounds have been shown to exhibit antibacterial properties, suggesting potential targets within bacterial cells .
Mode of Action
Similar compounds have been found to inhibit dna gyrase enzyme, which is essential for bacterial dna replication .
Biochemical Pathways
Inhibition of dna gyrase enzyme can disrupt bacterial dna replication, leading to cell death .
Result of Action
Related compounds have demonstrated significant antibacterial activity, suggesting that this compound may also exhibit similar effects .
Eigenschaften
IUPAC Name |
2-fluoro-4-morpholin-4-ylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.2ClH/c11-9-7-8(1-2-10(9)12)13-3-5-14-6-4-13;;/h1-2,7H,3-6,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUAOWGHYUIEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)N)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-morpholinoaniline dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2981827.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2981829.png)
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2981830.png)
![2-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2981831.png)
![N-[3-(dimethylamino)propyl]-N'-(3-fluorophenyl)oxamide](/img/structure/B2981834.png)

![3-[2-(Methylsulfonimidoyl)ethyl]cyclobutan-1-ol;hydrochloride](/img/structure/B2981836.png)
![1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2981838.png)



methanone](/img/structure/B2981847.png)
![(Z)-ethyl 1-butyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2981849.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2981850.png)